3-alquila-indóis

3-Alkylindoles are a class of chemical compounds characterized by the presence of an alkyl group attached to the third carbon atom of an indole ring. Indoles themselves are heterocyclic organic compounds containing a benzene ring fused to a nitrogen-containing heterocycle, which gives them unique structural and functional properties. The introduction of alkyl substituents at the 3-position significantly influences their physicochemical characteristics and reactivity.

These derivatives exhibit a wide range of applications in various fields due to their diverse chemical behavior. In the pharmaceutical industry, 3-alkylindoles are often utilized as precursors or intermediates for synthesizing drugs with potent biological activities. Their aromatic structure endows them with potential pharmacological properties, such as anti-inflammatory and antioxidant effects.

In addition, 3-alkylindoles find applications in the field of natural product chemistry and flavor science. The unique aroma profiles derived from their structural modifications make them valuable components in perfumery and food additives, contributing to distinctive fragrance notes and taste sensations. Furthermore, they are also explored for their potential use in agrochemicals and material sciences.

Overall, 3-alkylindoles represent a versatile class of compounds with promising prospects across multiple industries due to their structural diversity and multifaceted functionalities.

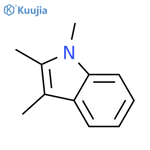

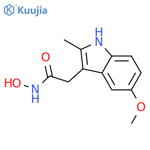

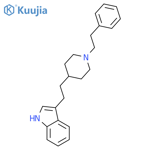

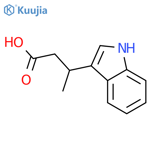

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

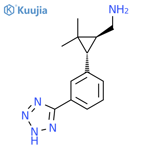

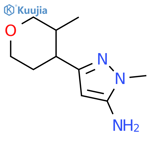

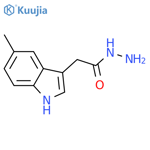

Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]- | 129299-72-5 | C18H19N3O |

|

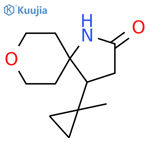

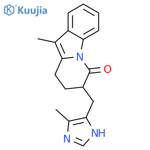

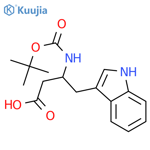

Koumine | 1358-76-5 | C20H22N2O |

|

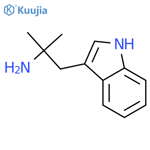

a,a-Dimethyltryptamine | 304-53-0 | C12H16N2 |

|

1H-Indole, trimethyl- | 30642-36-5 | C22H26N2 |

|

1H-Indole-3-acetamide,N-hydroxy-5-methoxy-2-methyl- | 34024-41-4 | C12H14N2O3 |

|

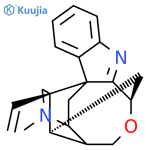

Indopine | 3569-26-4 | C23H28N2 |

|

3-(1H-indol-3-yl)butanoic Acid | 3569-20-8 | C12H13NO2 |

|

1H-Indole-3-aceticacid, 5-methyl-, hydrazide | 21909-52-4 | C11H13N3O |

|

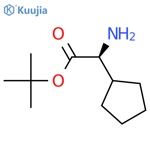

(3S)-3-(tert-butoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid | 229639-48-9 | C17H22N2O4 |

|

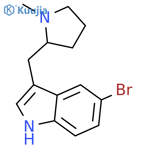

5-Bromo-3-(2S)-1-methyl-2-pyrrolidinylmethyl-1H-indole | 208464-41-9 | C14H17BrN2 |

Literatura Relacionada

-

1. Book reviews

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

Fornecedores recomendados

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados